Alkylation Diastereoselectivity Advantage
The (R)-Schöllkopf auxiliary consistently delivers diastereomeric excess (d.e.) values exceeding 95% in alkylation reactions with a broad range of electrophiles including alkyl halides, alkyl sulfonates, and enones . This performance is at the upper end of what is achievable with stoichiometric chiral auxiliaries. For comparison, the widely used Evans oxazolidinone auxiliary typically yields d.e. values in the range of 80–95% for standard alkylations, depending on the substrate and conditions [1]. The Seebach imidazolidinone auxiliary has been reported to achieve d.e. values of 90–94% in analogous glycine enolate alkylations [2].
| Evidence Dimension | Diastereomeric excess (d.e.) in glycine enolate alkylation |
|---|---|
| Target Compound Data | >95% d.e. (typical, across multiple electrophile classes) |
| Comparator Or Baseline | Evans oxazolidinone: 80–95% d.e. (typical); Seebach imidazolidinone: 90–94% d.e. (glycine enolate alkylation) |
| Quantified Difference | Schöllkopf auxiliary consistently achieves ≥95% d.e. vs. 80–94% range for Evans and Seebach auxiliaries in comparable alkylation reactions |
| Conditions | Lithiated bis-lactim ether (n-BuLi, THF, −78 °C) with alkyl halide electrophiles; Evans enolate (LDA or NaHMDS, THF, −78 °C); Seebach lithiated imidazolidinone (n-BuLi, THF, −78 °C) |
Why This Matters
For procurement decisions, the Schöllkopf auxiliary provides a single-enantiomer product without requiring additional chiral chromatography, reducing purification costs and improving overall yield of the target amino acid.
- [1] Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. J. Am. Chem. Soc. 1982, 104 (6), 1737–1739. View Source
- [2] Seebach, D.; Juaristi, E.; Miller, D. D.; Schickli, C.; Weber, T. Addition of Chiral Glycine, Methionine, and Vinylglycine Enolate Derivatives to Aldehydes and Ketones in the Preparation of Enantiomerically Pure α-Amino-β-hydroxy Acids. Helv. Chim. Acta 1987, 70 (1), 237–261. View Source
